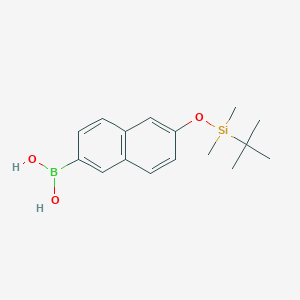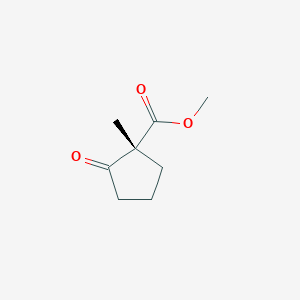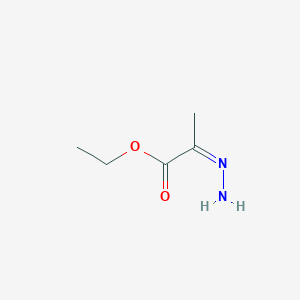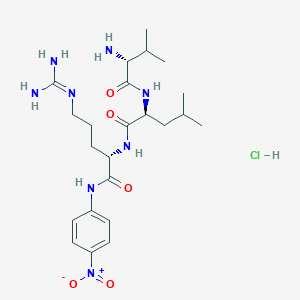
6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of t-butyldimethylsilyl derivatives involves the use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide for preparing derivatives of various organic compounds. This method is particularly useful for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring, allowing for easy analysis of compounds alone or when labeled with stable isotopes (Schwenk et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds with t-butyldimethylsilyl groups is often elucidated using crystallography, as demonstrated by the crystal structure analysis of protected C-terminal nonapeptides, showing a right-handed helical conformation with α and β turns (Bosch et al., 1985).
Chemical Reactions and Properties
t-Butyldimethylsilyl derivatives undergo various chemical reactions, including kinetic resolutions and transformations leading to the synthesis of important organic compounds. For instance, the kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol at low temperatures results in high enantiomeric purity of the products (Aoyagi et al., 2003).
Physical Properties Analysis
The physical properties of t-butyldimethylsilyl derivatives, such as volatility and stability, make them suitable for gas chromatography and mass spectrometry analysis. Their derivatives exhibit characteristic fragmentation patterns and retention times, facilitating the analysis of complex mixtures (Mawhinney et al., 1986).
Chemical Properties Analysis
The chemical properties of t-butyldimethylsilyl derivatives, including reactivity and selectivity in synthesis, are crucial for their application in organic chemistry. For example, t-butyldimethylsilyl-spiroaminooxathioledioxide compounds demonstrate extensive interactions with target molecules and can significantly rearrange the structures of enzymes like HIV-1 reverse transcriptase (Das et al., 2011).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- This compound is often used as a reagent in organic synthesis . Its unique properties make it a valuable tool in the creation of new compounds. The specific methods of application and experimental procedures can vary greatly depending on the nature of the research being conducted .
- The outcomes of these reactions can also vary greatly, but they often result in the creation of new compounds with unique properties .
-
Betti Base Synthesis
- “6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID” can be used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . The Betti reaction, which involves the multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia, yields aminobenzylnaphthols .
- These aminobenzylnaphthols, also known as Betti bases, have various applications in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries . They also offer many ring closure possibilities, and some of these products or the starting bifunctional compounds possess biological activity .
-
Catalytic Protodeboronation
- This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
-
Biotechnological Applications
- While not directly related to the compound, the study of extremophiles (organisms that thrive in extreme ecological niches) has shown that they possess several physiological and molecular adaptations including the production of extremolytes, ice nucleating proteins, pigments, extremozymes, and exopolysaccharides . These metabolites are used in many biotechnological industries for making biofuels, developing new medicines, food additives, cryoprotective agents, etc . It’s possible that “6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID” could have applications in these areas, but further research would be needed to confirm this.
Safety And Hazards
Eigenschaften
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-9-7-12-10-14(17(18)19)8-6-13(12)11-15/h6-11,18-19H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXUSWJSQVIBCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((tert-Butyldimethylsilyl)oxy)naphthalen-2-yl)boronic acid | |
CAS RN |
179942-45-1 |
Source


|
| Record name | 6-t-Butyldimethylsilyloxy-2-naphthaleneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,S*)]-](/img/no-structure.png)





![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)